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Compound of Interest

Compound Name: DPM-1003

Cat. No.: B15580676

Executive Summary

DPM-1003 is a novel, orally bioavailable small molecule being developed by DepYmed, Inc.[1]
It functions as a potent and specific allosteric inhibitor of Protein Tyrosine Phosphatase 1B
(PTP1B), a key enzyme implicated in the regulation of multiple cell signaling pathways.[2] By
targeting a non-catalytic site, DPM-1003 offers a unique conformational inhibition mechanism.
[3] This compound is currently advancing to Phase 1 clinical trials for the treatment of Rett
Syndrome and has demonstrated significant preclinical efficacy in models of acute lung injury
by modulating neutrophil signaling.[1] This document provides a comprehensive overview of
the molecular mechanism, associated signaling pathways, quantitative preclinical data, and the
experimental protocols used to elucidate its function.

Core Mechanism of Action

The primary molecular target of DPM-1003 is Protein Tyrosine Phosphatase 1B (PTP1B).
Unlike competitive inhibitors that target the enzyme's active site, DPM-1003 is a
conformational, allosteric inhibitor. It binds to a disordered, non-catalytic segment located at the
C-terminus of the PTP1B protein.[3] This binding event induces a conformational change in the
enzyme, inhibiting its phosphatase activity and preventing it from dephosphorylating its target
substrates. This allosteric approach is a key feature, potentially offering greater specificity and
avoiding issues common to active-site inhibitors of phosphatases.

Signaling Pathways Modulated by DPM-1003
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DPM-1003 has been shown to impact distinct signaling pathways relevant to different
pathological conditions, most notably in Rett Syndrome and inflammatory responses mediated
by neutrophils.

Proposed Mechanism in Rett Syndrome

Rett Syndrome is a neurodevelopmental disorder predominantly caused by mutations in the
MECP2 gene.[4] The MECP2 protein is a transcriptional regulator that, among its many targets,
controls the expression of PTP1B.[1][4] In the disease state, dysfunctional MECP2 leads to
dysregulated PTP1B levels, which in turn disrupts critical downstream cellular functions. DPM-
1003 acts by directly inhibiting the overactive PTP1B, thereby aiming to normalize the
disrupted signaling pathways and ameliorate disease phenotypes. Preclinical studies in mouse
models of Rett Syndrome have shown that DPM-1003 improves a wide range of disease-
related phenotypes.[2]
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Caption: Proposed mechanism of DPM-1003 in Rett Syndrome.

Mechanism in Neutrophil-Mediated Inflammation

In the context of acute lung injury (ALI), DPM-1003 modulates neutrophil behavior by targeting
the CXCRA4 signaling axis.[5] Inhibition of PTP1B by DPM-1003 leads to the suppression of the
PISKy/AKT/mTOR signaling cascade downstream of the CXCR4 chemokine receptor.[5][6] This
suppression induces a phenotype in neutrophils that resembles cellular aging, characterized by
reduced migration to inflammatory sites and decreased formation of neutrophil extracellular
traps (NETS).[5] The overall effect is an attenuation of the hyperinflammatory response that
drives tissue damage in conditions like ALI and sepsis.[5]
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Caption: DPM-1003 signaling pathway in neutrophil regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of DPM-

1003 in models of neutrophil-driven inflammation.
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. Treatment Concentrati
Experiment Outcome Result Reference
Group on / Dose
In Vitro Migrated
) Control
Neutrophil - Cells 100% [5]
o (DMSO) .
Migration (Normalized)
Migrated o
Significantly
DPM-1003 10 uM Cells [5]
) Reduced
(Normalized)
i p-AKT / Total
In Vitro AKT )
~ Control AKT Ratio )
Phosphorylati - Baseline [5]
(DMSO0) (PMA
on
Stimulated)
p-AKT / Total
AKT Ratio
DPM-1003 10 uM Suppressed [5]
(PMA
Stimulated)
In Vivo % of CD62L
Neutrophil Control low / CXCR4 _
) - ) Baseline [5]
Surface (Saline) high (Aged
Markers Neutrophils)
% of CD62L
low / CXCR4 Significantly
DPM-1003 10 mg/kg _ [5]
high (Aged Increased*

Neutrophils)

*Note: The publication describes results as statistically significant but does not provide specific

percentage values in the main text or figures for DPM-1003 alone. The data shown are

qualitative summaries of the reported effects.

Key Experimental Protocols

The methodologies below are based on the protocols described in the primary research
publication by Song, D., et al. in JCI Insight (2022).[5]
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In Vitro Neutrophil Migration Assay

o Objective: To assess the effect of DPM-1003 on neutrophil chemotaxis.
e Apparatus: Transwell inserts (6.5 mm diameter, 3 um pore size) were used.

o Cell Preparation: Bone marrow neutrophils were isolated from mice via density gradient
centrifugation.

e Protocol:

[¢]

Neutrophils were resuspended in RPMI 1640 medium supplemented with 2% FBS.

o Cells were pretreated with either DPM-1003 (10 uM) or DMSO (vehicle control) for 30
minutes at 37°C.

o The lower chamber of the Transwell plate was filled with medium containing the
chemoattractant CXCL12 (100 ng/mL).

o Atotal of 1 x 106 pretreated neutrophils were added to the upper chamber of the
Transwell insert.

o The plate was incubated for 1 hour at 37°C in a 5% CO2 incubator.

o Cells that migrated to the lower chamber were collected and counted using a
hemocytometer or flow cytometer.

o Results were normalized to the DMSO control group to determine the percentage of
migration inhibition.

Western Blot for AKT Phosphorylation

e Objective: To determine the effect of DPM-1003 on the activation of the AKT signaling
pathway.

o Cell Preparation: Isolated bone marrow neutrophils were used.

¢ Protocol:
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o Neutrophils were pretreated with DPM-1003 (10 uM) or DMSO for 30 minutes.

o Cells were then stimulated with Phorbol 12-myristate 13-acetate (PMA) at a concentration
of 20 nM for 5 minutes to induce AKT phosphorylation.

o Following stimulation, cells were immediately lysed in ice-cold RIPA buffer supplemented
with protease and phosphatase inhibitors.

o Protein concentration in the lysates was determined using a BCA assay.

o Equal amounts of protein (typically 20-30 ug) were separated by SDS-PAGE and
transferred to a PVDF membrane.

o The membrane was blocked for 1 hour at room temperature in 5% BSA in Tris-buffered
saline with Tween 20 (TBST).

o The membrane was incubated overnight at 4°C with primary antibodies specific for
phosphorylated AKT (p-AKT, Ser473) and total AKT.

o After washing with TBST, the membrane was incubated with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

o Bands were visualized using an enhanced chemiluminescence (ECL) substrate and
imaged. Densitometry analysis was performed to quantify the ratio of p-AKT to total AKT.

Conclusion

DPM-1003 is a promising clinical-stage therapeutic candidate with a well-defined, allosteric
mechanism of action against PTP1B. Its ability to modulate key signaling pathways has been
demonstrated in distinct, therapeutically relevant contexts. In Rett Syndrome, it offers a
mechanism-based approach to counteract the downstream effects of MECP2 mutation by
directly targeting dysregulated PTP1B. In inflammatory conditions, it resolves pathological
neutrophil activity by suppressing the CXCR4-PI3K/AKT/mTOR axis. The collective preclinical
data provide a strong rationale for its ongoing clinical development and highlight its potential as
a first-in-class PTP1B inhibitor for a range of human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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